Regioisomer-Dependent Physicochemical Property Comparison: LogP and TPSA
The target compound (CAS 1806370-26-2) exhibits a computed LogP of 1.88 and a Topological Polar Surface Area (TPSA) of 52.37 Ų . In direct comparison, its regioisomer 1,2-difluoro-3-methoxy-4-nitrobenzene (CAS 66684-60-4) has a PubChem-calculated XLogP3 of 1.9 and a TPSA of 55.1 Ų [1]. The lower TPSA of the target compound suggests marginally improved passive membrane permeability, while the small LogP difference may influence chromatographic retention and solubility profiles in drug discovery workflows.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP 1.88, TPSA 52.37 Ų |
| Comparator Or Baseline | 1,2-Difluoro-3-methoxy-4-nitrobenzene (CAS 66684-60-4): XLogP3 1.9, TPSA 55.1 Ų |
| Quantified Difference | ΔLogP = -0.02; ΔTPSA = -2.73 Ų |
| Conditions | Computed values from vendor specifications and PubChem database (2024 release). |
Why This Matters
These property differences enable researchers to select the regioisomer that best aligns with their target drug-like property space (e.g., CNS vs. peripheral exposure) and may impact column selection in preparative HPLC purification.
- [1] PubChem, "2,3-Difluoro-6-nitroanisole (CID 2782754)," Computed Properties: XLogP3 1.9, TPSA 55.1 Ų. View Source
